molecular formula C10H22ClNS B1403650 2-[2-(Propan-2-ylsulfanyl)ethyl]piperidine hydrochloride CAS No. 1820718-02-2

2-[2-(Propan-2-ylsulfanyl)ethyl]piperidine hydrochloride

Cat. No. B1403650
M. Wt: 223.81 g/mol
InChI Key: BCFBKWNKTJUOSM-UHFFFAOYSA-N
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Description

“2-[2-(Propan-2-ylsulfanyl)ethyl]piperidine hydrochloride” is a synthetic compound with the CAS Number: 1820718-02-2 . It has a molecular weight of 223.81 . The compound is solid in its physical form .


Molecular Structure Analysis

The IUPAC name for this compound is 2-(2-(isopropylthio)ethyl)piperidine hydrochloride . The InChI code is 1S/C10H21NS.ClH/c1-9(2)12-8-6-10-5-3-4-7-11-10;/h9-11H,3-8H2,1-2H3;1H .

Scientific Research Applications

Synthesis and Characterization

The compound 2-[2-(Propan-2-ylsulfanyl)ethyl]piperidine hydrochloride has been explored in various synthesis and characterization studies. For instance, research on the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone Hydrochloride utilized piperidine-4-carboxylic acid and ethyl carbonochloridate as starting materials, showing the versatility of piperidine derivatives in chemical synthesis (Zheng Rui, 2010). Similarly, the synthesis of (2Z)-4,6-Diphenyl-N-((2-(Piperidin-1-yl)Ethyl]-2H-1,3-Thiazin-2-Imino Hydrochloride and its antimicrobial activities highlight the potential biological applications of piperidine derivatives (O. B. Ovonramwen et al., 2019).

Anticancer Properties

Piperidine derivatives have shown promise in anticancer research. A study on the synthesis of some new propanamide derivatives bearing 4- piperidinyl-1,3,4-oxadiazole evaluated these compounds as potential anticancer agents, with some showing promising results relative to known drugs (A. Rehman et al., 2018). This indicates the potential of piperidine derivatives in the development of new anticancer therapies.

Glycosidase Inhibition

In the field of enzyme inhibition, piperidine derivatives have been synthesized and evaluated as potential glycosidase inhibitors. A study on the synthesis of two polyhydroxylated indolizidines, which included the formation of a piperidine ring, evaluated these compounds against a variety of glycosidases (D. Baumann et al., 2008). Such research is crucial for the development of treatments for diseases related to enzyme dysfunction.

Antimicrobial Activity

The antimicrobial potential of piperidine derivatives has been explored in various studies. For example, the synthesis of (2Z)-4,6-diphenyl-N-((2-(piperidin-1-yl)ethyl]-2H-1,3-thiazin-2-imino hydrochloride and its screening against various microbial strains demonstrated moderate activities, suggesting the use of piperidine derivatives in developing new antimicrobial agents (O. B. Ovonramwen et al., 2019).

properties

IUPAC Name

2-(2-propan-2-ylsulfanylethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21NS.ClH/c1-9(2)12-8-6-10-5-3-4-7-11-10;/h9-11H,3-8H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCFBKWNKTJUOSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SCCC1CCCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[2-(Propan-2-ylsulfanyl)ethyl]piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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